molecular formula C21H28ClN3O7S B1667698 Bacampicillin hydrochloride CAS No. 37661-08-8

Bacampicillin hydrochloride

Cat. No. B1667698
CAS RN: 37661-08-8
M. Wt: 502 g/mol
InChI Key: IWVTXAGTHUECPN-ANBBSHPLSA-N
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Description

Bacampicillin hydrochloride is a penicillin antibiotic . It is a prodrug of ampicillin with improved oral bioavailability . It was sold under the brand names Spectrobid (Pfizer) and Penglobe (AstraZeneca) . In 2015, Pfizer discontinued Spectrobid, and no generic manufacturer has taken over production . Bacampicillin is thus unavailable in the United States, and is no longer FDA approved .


Synthesis Analysis

Bacampicillin is a semi-synthetic antibiotic related to penicillin . The synthesis of Bacampicillin involves reacting an azidopenicillin sodium salt with a mixed carbonate ester prepared from acetaldehyde and ethyl chloroformate . This reaction gives an ester, which is then reduced with hydrogen and a suitable catalyst to produce bacampicillin . Both enantiomers are active .


Molecular Structure Analysis

The molecular formula of Bacampicillin hydrochloride is C21H27N3O7S . Its molar mass is 465.52 g/mol . The IUPAC name is 1-Ethoxycarbonyloxyethyl (2S,5R)-6-[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall . It is microbiologically active as ampicillin .


Physical And Chemical Properties Analysis

Bacampicillin hydrochloride is a solid at room temperature . It has a molecular weight of 501.98 . The compound shows strong IR absorption at 2090 cm-1 and 1780-1750 cm-1, indicating the presence of azido group and β-lactam and ester carbonyls .

Scientific Research Applications

1. Pharmacological Studies

  • Bacampicillin's Pharmacokinetics: Studies have focused on understanding the pharmacokinetics of bacampicillin, comparing it with ampicillin and other antibiotics. For example, Neu et al. (1981) examined the pharmacokinetics of bacampicillin, highlighting its absorption and metabolic profiles (Neu et al., 1981).
  • Transport Mechanisms: Oda et al. (2007) investigated the transport of bacampicillin in Caco-2 cells, revealing insights into its absorption mechanisms and interactions with other compounds, such as thiamine (Oda et al., 2007).

2. Comparative Clinical Pharmacology

  • Bioavailability Comparisons: Magni et al. (2005) conducted a comparative clinical pharmacology study of bacampicillin and high oral doses of ampicillin, providing data on their bioavailability and efficacy (Magni et al., 2005).
  • In Vivo Activity: Ekström et al. (2005) compared the in vivo activity of bacampicillin with amoxycillin in experimental infection models, offering insights into their therapeutic efficacy (Ekström et al., 2005).

3. Efficacy in Specific Infections

  • Experimental Pyelonephritis: Ritzerfeld (2005) evaluated the efficacy of bacampicillin and ampicillin in experimental pyelonephritis in rats, highlighting bacampicillin's therapeutic advantages (Ritzerfeld, 2005).
  • Impact on Human Flora: Heimdahl et al. (2005) studied the effect of bacampicillin on human mouth, throat, and colon flora, providing insights into its impact on human microbiota (Heimdahl et al., 2005).

4. Pharmacokinetic Studies

  • Pharmacokinetics in Healthy Subjects: Hui (2001) conducted a study to understand the pharmacokinetics of bacampicillin tablets in healthy subjects, which is essential for determining optimal dosing strategies (Hui, 2001).

5. Drug Interaction and Absorption Studies

  • Interaction with Other Drugs: Sjövall et al. (2004) explored how oral cyclacillin interacts with the absorption of oralampicillin, amoxycillin, and bacampicillin, shedding light on the complexities of drug interactions and absorption dynamics (Sjövall et al., 2004).

6. Penetration and Distribution Studies

  • Penetration into Bronchial Secretions: Bergogne-Bérézin et al. (2005) researched the penetration of ampicillin into human bronchial secretions after the administration of bacampicillin, which is crucial for treating respiratory infections (Bergogne-Bérézin et al., 2005).
  • Penetration into Urethral and Cervical Secretions: Kallings et al. (2005) studied the penetration of ampicillin into urethral and cervical secretions after oral administration of bacampicillin, important for treating genitourinary infections (Kallings et al., 2005).

7. Therapeutic Efficacy in Specific Conditions

  • Efficacy in Urinary Tract Infections: Müller-Ehrenberg and Müller (2005) conducted a double-blind comparison of the efficacy and tolerance of bacampicillin and ampicillin in urinary tract infections, providing valuable clinical data (Müller-Ehrenberg & Müller, 2005).
  • Efficacy in Gonorrhoea: Wallin et al. (2005) performed a dose-response study with bacampicillin in uncomplicated gonorrhoea, contributing to the understanding of its effectiveness in sexually transmitted infections (Wallin et al., 2005).

8. Antibacterial Chemotherapy Studies

  • Bacterial Elimination During Chemotherapy: Helm et al. (2005) examined the elimination of bacteria during antibacterial chemotherapy with bacampicillin, providing insights into its bactericidal properties (Helm et al., 2005).

Safety And Hazards

Bacampicillin hydrochloride may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

As of now, Bacampicillin is unavailable in the United States, and is no longer FDA approved . The future of Bacampicillin hydrochloride largely depends on the interest of pharmaceutical companies in producing this drug. As antibiotic resistance becomes a growing concern, there may be renewed interest in older antibiotics like Bacampicillin.

properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVTXAGTHUECPN-ANBBSHPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50972-17-3 (Parent)
Record name Bacampicillin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045466
Record name Bacampicillin hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bacampicillin hydrochloride

CAS RN

37661-08-8
Record name Bacampicillin-hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37661-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacampicillin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name BACAMPICILLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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